Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate
Overview
Description
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate: is an organic compound with the molecular formula C10H11BrN2O4. It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a nitro group, and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by bromination to add the bromine atom
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the bromine atom can produce a wide range of substituted benzoates.
Scientific Research Applications
Chemistry: Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and amino groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate depends on its specific application. In general, the compound’s functional groups (bromine, nitro, and methylamino) interact with various molecular targets, leading to different chemical and biological effects. For example, the nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.
Comparison with Similar Compounds
Methyl 3-bromo-4-nitrobenzoate: Similar structure but lacks the methylamino group.
Methyl 4-(methylamino)-3-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 3-amino-4-bromo-5-nitrobenzoate: Similar structure but contains an amino group instead of a methylamino group.
Uniqueness: Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate is unique due to the presence of all three functional groups (bromine, nitro, and methylamino) in its structure
Properties
IUPAC Name |
methyl 3-bromo-4-(methylamino)-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-11-8-6(10)3-5(9(13)16-2)4-7(8)12(14)15/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTHLHQXZIDLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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